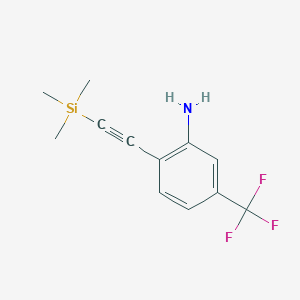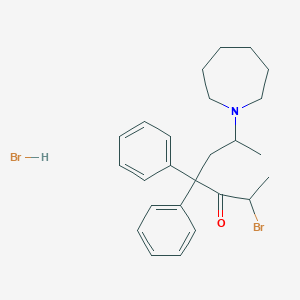![molecular formula C10H14ClNO2 B13994115 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol CAS No. 3470-91-5](/img/structure/B13994115.png)
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is an organic compound with the molecular formula C10H14ClNO2. It is a β-amino alcohol derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol typically involves the reaction of 2-methoxyaniline with epichlorohydrin. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring, followed by ring opening and subsequent formation of the β-amino alcohol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β-adrenergic blocker used in the treatment of angina and hypertension.
Uniqueness: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-amino alcohols, this compound has a methoxy group on the aromatic ring, which can influence its binding affinity and selectivity for certain receptors .
Properties
CAS No. |
3470-91-5 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-chloro-3-(2-methoxyanilino)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
YUCMNZUWIWOIGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


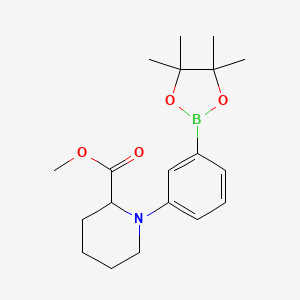
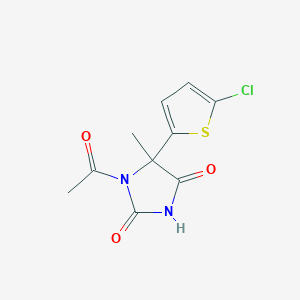
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
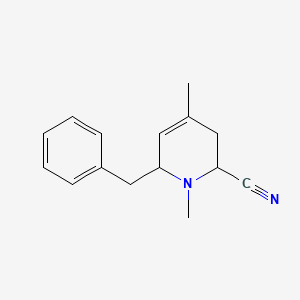
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
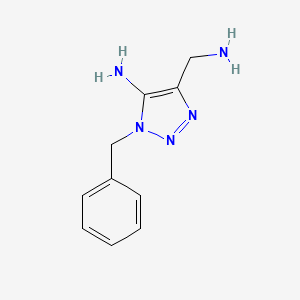

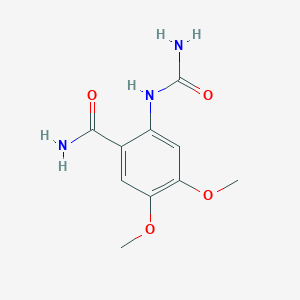
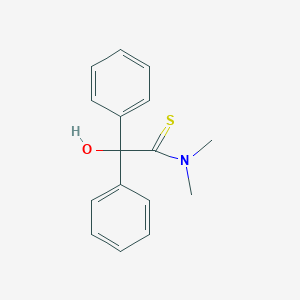

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
